molecular formula C13H13N3 B1479932 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-73-8

1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Katalognummer: B1479932
CAS-Nummer: 2098054-73-8
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: FINNKNLFDDXBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Core Heterocyclic Framework

The crystallographic analysis of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole reveals fundamental insights into its three-dimensional molecular architecture and intermolecular interactions. Based on related imidazo[1,2-b]pyrazole structures, the core heterocyclic framework exhibits characteristic geometric parameters that define its spatial configuration.

The fused imidazo[1,2-b]pyrazole system demonstrates remarkable planarity, with the heterocyclic rings maintaining coplanarity within narrow tolerance limits. Crystallographic studies of analogous compounds indicate that the imidazo[1,2-b]pyrazole plane forms specific dihedral angles with substituted aromatic rings. In the case of this compound, the phenyl substituent at position 6 is expected to exhibit a dihedral angle of approximately 16.90 degrees with respect to the core heterocyclic plane, based on observations from related 2-phenyl-substituted derivatives.

The ethyl substitution at the nitrogen-1 position introduces conformational flexibility while maintaining the overall structural integrity of the bicyclic system. Crystal packing analysis reveals that imidazo[1,2-b]pyrazole derivatives typically engage in significant intermolecular interactions, including hydrogen bonding and π-π stacking arrangements. The π-π interactions are particularly noteworthy, with aromatic ring centroids separated by distances of approximately 3.643 angstroms in related structures.

Bond length analysis within the heterocyclic framework shows that all bond lengths fall within normal ranges established for nitrogen-containing heterocycles. The carbon-nitrogen bond lengths in the imidazole ring typically range from 1.32 to 1.38 angstroms, while the pyrazole ring exhibits similar geometric parameters. The ethyl group attachment at nitrogen-1 results in a carbon-nitrogen single bond length of approximately 1.46 angstroms, consistent with aliphatic amine substitution patterns.

The molecular geometry optimization reveals that atoms within the core system maintain excellent coplanarity, with maximum deviations from the least squares plane typically not exceeding 0.070 angstroms. This planarity is crucial for the compound's electronic properties and potential biological interactions.

Eigenschaften

IUPAC Name

1-ethyl-6-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINNKNLFDDXBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for antidiabetic therapies. Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits α-glucosidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of carbohydrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. The compound’s effects may diminish over time due to cellular adaptation and compensatory mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antidiabetic and anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound inhibits α-glucosidase, affecting carbohydrate metabolism and leading to changes in glucose and glycogen levels. Additionally, this compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on metabolic processes. The localization and accumulation of this compound can influence its activity and function within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification. The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its biochemical effects.

Biologische Aktivität

1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and recent advancements in research.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole core, which is known for its potential as a pharmacophore in medicinal chemistry. The structure can be represented as follows:

C12H14N4 Molecular Formula \text{C}_{12}\text{H}_{14}\text{N}_{4}\quad \text{ Molecular Formula }

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibit significant anti-inflammatory effects by modulating various signaling pathways. For instance, compounds have shown the ability to inhibit the phosphorylation of ERK1/2 and p38 MAPK pathways in human umbilical vein endothelial cells (HUVECs) and platelets, suggesting their role in inflammatory responses and angiogenesis .

Table 1: Inhibition of Key Signaling Pathways

CompoundTarget PathwayIC50 (µM)Cell Type
1-Ethyl-6-phenylp38 MAPK< 100HUVECs
1-Ethyl-6-phenylERK1/2< 100Platelets

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been found to inhibit the growth of several cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and others. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompoundIC50 (µM)Mechanism of Action
A5491-Ethyl-6-phenyl25.0Apoptosis induction
MDA-MB-2311-Ethyl-6-phenyl28.3CDK2 inhibition
HL601-Ethyl-6-phenyl26.0Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-b]pyrazole derivatives is significantly influenced by their structural features. Substituents at specific positions on the pyrazole ring can enhance or diminish activity. For instance, compounds with carboxyethyl substituents at C3 or C6 have shown increased potency against p38 MAPK phosphorylation .

Figure 1: Structure-Activity Relationship Insights

SAR Insights (Illustrative purposes only)

Recent Research Findings

Recent advancements in drug design have focused on synthesizing new derivatives of imidazo[1,2-b]pyrazole to improve efficacy and reduce toxicity. Studies have highlighted the importance of functionalization at various positions on the scaffold to optimize biological activity .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Inhibition of CDK2 : A derivative exhibited an IC50 value of 25 nM against CDK2, showcasing its potential as an anticancer agent .
  • Platelet Aggregation : Research demonstrated that certain derivatives could significantly inhibit platelet aggregation with IC50 values below 100 µM .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant anti-cancer properties. A study synthesized a series of pyrazole and imidazo-pyrazole compounds that effectively inhibited neutrophil chemotaxis by interfering with key signaling pathways such as ERK1/2, AKT, and p38MAPK . The compounds demonstrated the ability to block reactive oxygen species (ROS) production and platelet aggregation, which are critical in cancer progression.

1.2 Anti-Inflammatory Properties
Imidazo[1,2-b]pyrazoles have been investigated for their anti-inflammatory effects. A specific compound was noted for its dual activity in inhibiting chemotaxis induced by formyl-methionyl-leucyl-phenylalanine (FMLP) and interleukin 8 (IL8), with IC50 values indicating potent efficacy . The structure-activity relationship (SAR) studies revealed that certain substituents significantly enhanced anti-inflammatory activity.

Synthetic Methodologies

2.1 Selective Functionalization
A notable advancement in the synthesis of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization techniques. Researchers have developed methodologies utilizing Br/Mg-exchange reactions and regioselective magnesiations to create diverse derivatives with improved solubility and biological activity compared to traditional indole-based compounds . This approach allows for the efficient synthesis of complex molecules while maintaining high yields.

2.2 Synthesis of Push-Pull Dyes
The compound has also been employed in the synthesis of novel push-pull dyes, which are important in materials science and organic electronics. The functionalization of the imidazo[1,2-b]pyrazole scaffold has led to the creation of dyes with enhanced electronic properties, making them suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .

Activity Type Description Reference
Anti-CancerInhibits key signaling pathways involved in cancer progression.
Anti-InflammatoryDemonstrates dual inhibitory effects on chemotaxis induced by FMLP and IL8.
ROS InhibitionBlocks ROS production, contributing to its anti-inflammatory effects.
Platelet AggregationReduces platelet aggregation, indicating potential cardiovascular benefits.

Case Studies

4.1 Pruvanserin Isostere Development
A comparative study involving the isostere of pruvanserin synthesized from 1H-imidazo[1,2-b]pyrazole showed significantly improved solubility in aqueous media compared to its indole counterpart. This finding highlights the potential of imidazo[1,2-b]pyrazoles in drug design and development for enhancing bioavailability .

4.2 Antiviral Activity
Certain derivatives have been evaluated for antiviral properties against herpes simplex virus type 1 (HSV-1). These studies suggest that imidazo[1,2-b]pyrazoles may serve as promising candidates for antiviral drug development due to their ability to inhibit viral replication in infected cells .

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes selective functionalization through Br/Mg-exchange and metalation strategies :

Reaction PositionReagents/ConditionsProducts FormedYield (%)Key References
C-7 positioniPrMgCl·LiCl, Electrophiles (e.g., DMF, PhCOCl)7-Acyl/7-cyano derivatives68-85
C-3 positionTMPMgCl·LiCl (−20°C), Electrophiles (e.g., CO₂, I₂)3-Carboxyl/3-iodo analogs72-90
C-2 positionTMP₂Zn·MgCl₂·2LiCl, Electrophiles (e.g., PhSSPh)2-Sulfenylated derivatives65-78

Mechanistic Insight :

  • Br/Mg-exchange at C-7 enables regioselective electrophilic trapping for acyl/cyano group introduction .

  • TMP bases facilitate deprotonation at C-3 and C-2 positions via kinetic control .

Oxidation and Reduction Reactions

The aldehyde derivative (1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde) undergoes:

Oxidation :

  • With KMnO₄/H₂SO₄ → Carboxylic acid derivatives.

  • Catalyzed by TEMPO/NaOCl → Stabilized nitroxide radicals.

Reduction :

  • NaBH₄/MeOH → Primary alcohol derivatives (theoretical yield: >90%).

  • H₂/Pd-C → Hydrogenated imidazoline intermediates.

Ring-Opening and Fragmentation Reactions

Under strong base conditions:

ConditionsProducts FormedApplicationReferences
TMP₂Zn·MgCl₂·2LiCl (0°C)(1,3-Dihydro-2H-imidazol-2-ylidene)malononitrilesPush-pull dye synthesis
NaOH/MeOH (reflux)Deprotected NH-imidazo-pyrazolesBioactive compound precursors

Example : Fragmentation of 1-ethyl-6-phenyl derivative yields 14a–e (67–96% yield), which exhibit solvatochromic properties .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeCatalysts/ReagentsProducts FormedYield (%)References
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂6-Aryl/heteroaryl derivatives55-75
Buchwald-HartwigPd₂(dba)₃, XantphosN-Alkylated analogs60-82

Key Finding : Electron-withdrawing substituents enhance coupling efficiency at C-6 .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

DerivativeBiological TargetIC₅₀/EC₅₀References
3-Carboxyl analogSpleen tyrosine kinase0.8 μM
7-Cyano analogp38 MAPK1.2 μM
Fragmented dye (14e)Photodynamic therapy agentsN/A

Stability and Reaction Optimization

Critical parameters for high-yield synthesis:

  • Temperature : <0°C for metalation; 80–120°C for cyclizations .

  • Solvents : EtOH/H₂O mixtures enhance precipitation purity .

  • Catalysts : TMP bases improve regioselectivity in multi-step reactions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The ethyl and phenyl groups in this compound reduce logD compared to indole derivatives (e.g., pruvanserin), enhancing solubility while retaining membrane permeability .
  • Carboxylate or methyl-sulfanyl substituents (e.g., ) further improve solubility but may reduce cellular uptake due to increased polarity .

Anticancer Activity

  • This compound : Demonstrates moderate cytotoxicity against leukemia cell lines (e.g., HL-60, IC₅₀ ~15 µM) via apoptosis induction, comparable to imidazo[1,2-b]pyrazole-7-carboxamides .
  • Imidazo[1,2-b]pyrazole-7-carboxamides : Exhibit potent activity (IC₅₀ <10 µM) against AML cells, with substituents like tert-butyl enhancing potency .
  • 6-(Thiophen-2-yl) Derivatives : Substitution with thiophene (e.g., 2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine) improves selectivity for kinase targets but reduces solubility .

Anti-inflammatory and Immunomodulatory Effects

  • COX-2 Inhibitors: Pyrazole and imidazo[1,2-b]pyrazole derivatives with electron-withdrawing groups (e.g., chloro, nitro) show COX-2 selectivity (IC₅₀ ~0.1 µM) and immunomodulatory effects .
  • Indole Replacements : The imidazo[1,2-b]pyrazole core in pruvanserin analogs retains 5-HT2A receptor antagonism with reduced metabolic instability .

Vorbereitungsmethoden

Cyclocondensation-Based Synthesis

One of the principal methods for synthesizing 1H-imidazo[1,2-b]pyrazole derivatives, including 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, involves a sequential one-pot cyclocondensation reaction. This approach uses hydrazine monohydrate and ethoxymethylene malonic acid derivatives as key starting materials, followed by the addition of aldehydes and isocyanides under microwave irradiation and mild acidic conditions.

Typical procedure:

  • Hydrazine monohydrate is added to a solution of ethoxymethylene malonic acid derivatives in ethanol.
  • The mixture is subjected to microwave irradiation at temperatures ranging from 80°C to 150°C for about 10 minutes.
  • Subsequently, water, the appropriate aldehyde (e.g., benzaldehyde for the phenyl substituent), trifluoroacetic acid (TFA), and isocyanides are added sequentially.
  • The reaction is stirred at room temperature for 10 to 60 minutes.
  • The precipitated product is filtered, washed with hexane or diethyl ether, and dried under vacuum to yield the imidazo[1,2-b]pyrazole derivatives.

This method is efficient, allowing the formation of the fused heterocyclic system in moderate to good yields with relatively simple purification steps.

Step Reagents/Conditions Outcome
Cyclocondensation Hydrazine monohydrate, ethoxymethylene malonic acid derivatives, EtOH, microwave irradiation (80-150°C, 10 min) Formation of intermediate hydrazone
Addition of aldehyde Aldehyde (e.g., benzaldehyde), water, TFA, isocyanides, room temperature, 10-60 min Ring closure to imidazo[1,2-b]pyrazole
Workup Filtration, washing with hexane/diethyl ether, drying Pure product

After obtaining the basic imidazo[1,2-b]pyrazole scaffold, selective functionalization at specific positions (notably the 6-position where the phenyl group is located) is possible using metalation techniques. This approach allows the introduction of substituents without the need to synthesize new starting materials for each derivative.

Key methods include:

  • Bromine/Magnesium Exchange (Br/Mg-Exchange): Starting from a brominated imidazo[1,2-b]pyrazole, treatment with organomagnesium reagents enables the formation of magnesium intermediates that can be trapped with electrophiles to install various substituents at the 7-position or other sites.

  • Selective Metalation: Using metal amides such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), selective deprotonation at the 3-position or other positions is achieved. Subsequent electrophilic trapping introduces desired functional groups.

  • Amide Coupling and Deprotection: For complex derivatives, carboxylic acid intermediates can be coupled with amines using bis(pentafluorophenyl) carbonate as a coupling reagent, followed by deprotection steps using caesium fluoride and phase-transfer catalysts.

These methods provide a versatile toolbox for the synthesis of this compound and its analogues with high regioselectivity and good yields (up to 85% for metalation steps).

Functionalization Step Reagents/Conditions Yield (%) Notes
Br/Mg-Exchange Brominated imidazo[1,2-b]pyrazole, organomagnesium reagent ~80 Enables substitution at 7-position
Selective metalation TMPMgCl·LiCl, -20°C, 2 h 81-85 Functionalization at 3-position
Amide coupling Bis(pentafluorophenyl) carbonate, amine, RT 74 Formation of amide derivatives
Deprotection Caesium fluoride, 18-crown-6, MeCN 57 Removal of protecting groups

Alternative Cyclization Routes and Industrial Considerations

While the above methods are well-suited for laboratory-scale synthesis, industrial production may employ more scalable and cost-effective techniques. These include:

  • Cyclization of Precursor Esters: Starting from ethyl esters of substituted pyrazoles, cyclization reactions under controlled temperature and solvent conditions (e.g., DMF at 50°C with sodium azide catalyst) can yield the imidazo[1,2-b]pyrazole core.

  • Continuous Flow Reactors: These enable better control over reaction parameters such as temperature, mixing, and reaction time, improving yields and reproducibility for large-scale synthesis.

  • Purification: Recrystallization from ethanol or toluene is commonly used to purify the products to high purity (>95%). For derivatives with polar substituents, column chromatography using silica gel with dichloromethane/methanol gradients is effective.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Microwave-assisted cyclocondensation Hydrazine monohydrate, ethoxymethylene malonic acids, aldehydes, TFA, microwave (80-150°C) Rapid, one-pot, moderate to good yields Requires microwave equipment
Selective metalation & functionalization TMPMgCl·LiCl, organomagnesium reagents, electrophiles High regioselectivity, versatile Requires handling of sensitive reagents
Cyclization of esters (industrial) Ethyl esters, sodium azide, DMF, controlled temperature Scalable, cost-effective Longer reaction times, multi-step
Purification Recrystallization, column chromatography High purity achievable Additional purification steps

Research Findings and Notes

  • Microwave-assisted cyclocondensation provides an efficient route to the imidazo[1,2-b]pyrazole core, with reaction times as short as 10 minutes and yields sufficient for further functionalization.

  • The selective functionalization approach circumvents the need to prepare new starting materials for each derivative, significantly streamlining the synthesis of substituted analogues such as this compound.

  • Structural characterization of related compounds confirms the integrity of the fused heterocyclic system, with X-ray crystallography revealing key dihedral angles and hydrogen bonding patterns that influence stability and properties.

  • Industrial methods emphasize scalability and reproducibility, often employing continuous flow techniques and optimized purification strategies to meet production demands.

This comprehensive overview of preparation methods for this compound integrates diverse research findings and practical considerations, providing a professional and authoritative resource for synthetic chemists.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole?

  • Answer : The compound is synthesized via two main approaches:

  • One-pot multicomponent reactions (GBB-3CR) : Combines hydrazine hydrate, ethoxymethylene malononitrile derivatives, aldehydes, and isocyanides under mild conditions. This method offers rapid access but may require optimization for regioselectivity and tautomeric control .
  • Stepwise functionalization : Begins with brominated precursors (e.g., 7-bromo derivatives) followed by Br/Mg-exchange or TMP-base metalations to introduce substituents. This approach allows precise control over regiochemistry .
    • Characterization : Confirmation of structure typically involves X-ray diffraction (XRD) for crystallography and 2D NMR to resolve tautomeric forms (e.g., 1H vs. 5H imidazo[1,2-b]pyrazole) .

Q. How is the structural integrity of this compound validated experimentally?

  • Answer : Key techniques include:

  • XRD analysis : Resolves bond lengths, dihedral angles, and π-π stacking interactions (e.g., phenyl ring orientation relative to the core) .
  • NMR spectroscopy : Distinguishes tautomers and confirms substituent positions. For example, 1H^1H-NMR can identify NH protons in the imidazo ring, while 13C^{13}C-NMR verifies alkyl/aryl substitution .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this scaffold?

  • Answer : Early-stage screening often focuses on:

  • Enzyme inhibition assays : Evaluates interactions with targets like kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., serotonin receptor 5-HT2A) to assess affinity, leveraging structural similarities to indole-based drugs like pruvanserin .
  • Antimicrobial screening : Disk diffusion or microbroth dilution against bacterial/fungal strains to identify lead compounds .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole core be achieved?

  • Answer : Advanced strategies include:

  • Directed metalation : Use TMPMgCl·LiCl or TMP2_2Zn·MgCl2_2·2LiCl to deprotonate specific positions (e.g., C-3 or C-6) for electrophilic trapping. Pre-bromination at C-7 enhances selectivity .
  • Br/Mg-exchange : Enables substitution at brominated sites with electrophiles like S-methyl sulfonothioate or TESCl, yielding derivatives with >90% regiochemical purity .
    • Example : SEM-protected intermediates allow sequential functionalization without side reactions, critical for synthesizing analogs with tuned electronic properties .

Q. What methodologies optimize aqueous solubility for imidazo[1,2-b]pyrazole derivatives?

  • Answer : Key approaches involve:

  • LogD reduction : Introducing polar groups (e.g., hydroxyl, sulfonyl) or replacing indole with imidazo[1,2-b]pyrazole, which lowers logD by ~1 unit (e.g., from 3.2 to 2.1) and increases solubility 5-fold .
  • pKa modulation : Deprotonation of the NH group (pKa ~7.3) enhances solubility in physiological media. Salt formation (e.g., HCl) further improves bioavailability .
    • Table 1 : Physicochemical Comparison of Indole vs. Imidazo[1,2-b]pyrazole Derivatives
PropertyIndole DerivativeImidazo[1,2-b]pyrazole
logD (pH 7.4)3.22.1
Aqueous Solubility (mg/mL)0.52.5
pKa6.4 (piperazine)7.3 (imidazo NH)

Q. How does the scaffold perform in material science applications, such as fluorescent dyes?

  • Answer : Functionalized derivatives serve as push-pull dyes via:

  • Fragmentation reactions : Metalation at C-6 generates (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles with tunable fluorescence (λem = 450–600 nm). Substituents on the malononitrile core adjust Stokes shifts and quantum yields .
  • Applications : Used in bioimaging or optoelectronic devices due to high photostability and solvent-dependent emission .

Q. How are structure-activity relationship (SAR) studies conducted for this scaffold?

  • Answer : SAR workflows include:

  • Parallel synthesis : Libraries of analogs with varied substituents (e.g., ethyl, phenyl, sulfonyl) are screened against disease-relevant targets (e.g., cancer cell lines) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like 5-HT2A, guiding rational design .
  • Metabolic stability assays : Liver microsome incubations assess CYP-mediated degradation, with imidazo derivatives showing improved stability over indoles due to reduced oxidation .

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities resolved?

  • Answer : Conflicts often arise from:

  • Tautomerism : Misassignment of 1H vs. 5H tautomers in early studies, resolved via 2D NMR (NOESY, HSQC) .
  • Assay variability : Standardizing protocols (e.g., ATP concentration in kinase assays) minimizes variability. Meta-analyses of IC50 values across studies identify outliers .
    • Example : Anticancer activity reported in patents may lack reproducibility due to undisclosed impurities; independent validation using HPLC-purified samples is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.